3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide: is a complex organic compound that features a combination of heterocyclic structures, including thiophene, indole, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-chlorothiophene-2-carboxylic acid and 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the material science industry, the compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 2-Oxo-2,3-dihydro-1H-indole-3-carbaldehyde
- 1H-pyrazole-5-carbohydrazide
Comparison: Compared to these similar compounds, 3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of multiple heterocyclic rings. This structural complexity enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H10ClN5O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10ClN5O2S/c17-13-6-5-12(25-13)10-7-11(20-19-10)15(23)22-21-14-8-3-1-2-4-9(8)18-16(14)24/h1-7,18,24H,(H,19,20) |
InChI Key |
MZFSEGYAHWBIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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